molecular formula C7H10N2O5S B13304042 5-(2-(Methylsulfonyl)propan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid

5-(2-(Methylsulfonyl)propan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid

Cat. No.: B13304042
M. Wt: 234.23 g/mol
InChI Key: BNTBFCGZBJYXEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-(Methylsulfonyl)propan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound that contains an oxadiazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. The presence of the oxadiazole ring imparts unique chemical properties to the compound, making it a valuable building block for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-(Methylsulfonyl)propan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable nitrile oxide with a carboxylic acid derivative. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is usually carried out at room temperature to ensure high yields and purity of the product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. These could include continuous flow synthesis, which allows for better control over reaction conditions and higher throughput. Additionally, the use of automated reactors and advanced purification techniques can enhance the overall efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(2-(Methylsulfonyl)propan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can lead to the formation of sulfide derivatives.

    Substitution: The oxadiazole ring can undergo substitution reactions, where different substituents can be introduced at specific positions on the ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfide derivatives. Substitution reactions can lead to a wide range of substituted oxadiazole derivatives with different functional groups.

Scientific Research Applications

5-(2-(Methylsulfonyl)propan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the development of bioactive molecules with potential therapeutic properties.

    Industry: The compound can be used in the production of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(2-(Methylsulfonyl)propan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The compound may also participate in various biochemical pathways, influencing cellular processes and functions. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-(Methylsulfonyl)propan-2-yl)furan-2-carboxylic acid
  • 5-(2-(Methylsulfonyl)propan-2-yl)thiophene-2-carboxylic acid
  • 5-(2-(Methylsulfonyl)propan-2-yl)imidazole-2-carboxylic acid

Uniqueness

5-(2-(Methylsulfonyl)propan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid is unique due to the presence of the oxadiazole ring, which imparts distinct chemical properties compared to other similar compounds. The oxadiazole ring enhances the compound’s stability, reactivity, and potential for diverse applications. Additionally, the specific arrangement of functional groups in this compound allows for unique interactions with molecular targets, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C7H10N2O5S

Molecular Weight

234.23 g/mol

IUPAC Name

5-(2-methylsulfonylpropan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid

InChI

InChI=1S/C7H10N2O5S/c1-7(2,15(3,12)13)6-8-4(5(10)11)9-14-6/h1-3H3,(H,10,11)

InChI Key

BNTBFCGZBJYXEL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=NC(=NO1)C(=O)O)S(=O)(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.